molecular formula C8H15NO B12627635 4-[(Propan-2-yl)amino]pent-3-en-2-one CAS No. 918307-91-2

4-[(Propan-2-yl)amino]pent-3-en-2-one

Cat. No.: B12627635
CAS No.: 918307-91-2
M. Wt: 141.21 g/mol
InChI Key: SKKSWNSECDCYOD-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)amino]pent-3-en-2-one: is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yl)amino]pent-3-en-2-one typically involves the reaction of an appropriate amine with a diketone. One common method is the reaction between isopropylamine and 2,4-pentanedione. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted enaminones depending on the reagents used.

Scientific Research Applications

4-[(Propan-2-yl)amino]pent-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-penten-2-one: Similar structure but with an amino group instead of an isopropylamino group.

    4-[(Naphthalen-1-yl)amino]pent-3-en-2-one: Contains a naphthyl group instead of an isopropyl group.

Uniqueness

4-[(Propan-2-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

918307-91-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(propan-2-ylamino)pent-3-en-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3

InChI Key

SKKSWNSECDCYOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=CC(=O)C)C

Origin of Product

United States

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